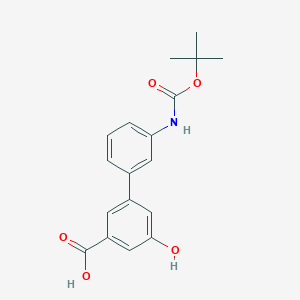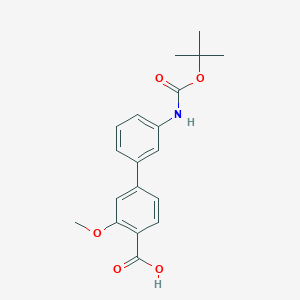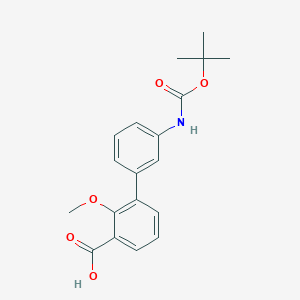
2-(3-BOC-Aminophenyl)-6-fluorobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% (abbreviated as 2-(3-BOC-AP-6-FBA) is a fluorinated organic compound that has been used in a variety of scientific research applications. It is a white solid that is insoluble in water, but soluble in many organic solvents. The compound is a derivative of benzoic acid, which is an aromatic carboxylic acid. The BOC group is an amino protecting group, which is used to protect the amino group from unwanted side reactions. The fluorine atom enhances the polarity of the compound and is responsible for the compound’s unique properties.
Scientific Research Applications
2-(3-BOC-AP-6-FBA) has been used in a variety of scientific research applications. It has been used as a substrate for the detection of enzyme activity, as a ligand for the binding of proteins, and as a reagent for the synthesis of other compounds. It has also been used in the synthesis of drug compounds, in the study of enzyme kinetics, and in the study of biochemical pathways.
Mechanism of Action
2-(3-BOC-AP-6-FBA) has a unique mechanism of action that is dependent on its structure and properties. The fluorine atom enhances the polarity of the compound and is responsible for the compound’s unique properties. The BOC group is an amino protecting group, which is used to protect the amino group from unwanted side reactions. The compound is a substrate for enzymes and can be used as a ligand for the binding of proteins.
Biochemical and Physiological Effects
2-(3-BOC-AP-6-FBA) has been used in the study of biochemical pathways and enzyme kinetics. It has been used to study the effects of enzymes on the metabolism of drugs and other compounds. It has been used to study the effects of drugs on the body, as well as the effects of drugs on the brain.
Advantages and Limitations for Lab Experiments
2-(3-BOC-AP-6-FBA) has several advantages for use in laboratory experiments. It is a white solid that is insoluble in water, but soluble in many organic solvents. This makes the compound easy to work with and handle in the laboratory. The compound is also stable and can be stored for long periods of time without degradation. The compound is also relatively inexpensive, making it an attractive choice for use in laboratory experiments.
The main limitation of 2-(3-BOC-AP-6-FBA) is that it is not suitable for use in human clinical trials due to its potential toxicity. The compound has not been tested in humans and its safety in humans is unknown.
Future Directions
The use of 2-(3-BOC-AP-6-FBA) in scientific research is still in its early stages. Future research should focus on the development of more efficient synthesis methods and the use of the compound in a variety of applications. Additionally, future research should focus on the safety of the compound in humans, as well as its potential therapeutic applications in the treatment of diseases. Other potential future research directions include the use of the compound in drug delivery systems, the use of the compound as a reagent for the synthesis of other compounds, and the use of the compound in the study of biochemical pathways.
Synthesis Methods
2-(3-BOC-AP-6-FBA) can be synthesized through a multi-step reaction sequence. The first step involves the reaction of benzoic acid with an amino protecting group, such as BOC. This reaction produces the protected benzoic acid derivative. The second step involves the reaction of the protected benzoic acid derivative with a fluorinating reagent, such as N-fluorobenzenesulfonimide (NFSI). This reaction produces the desired 2-(3-BOC-AP-6-FBA) compound.
properties
IUPAC Name |
2-fluoro-6-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-12-7-4-6-11(10-12)13-8-5-9-14(19)15(13)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVQBNZOYLOPHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-BOC-Aminophenyl)-6-fluorobenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412389.png)
![6-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412400.png)


![5-Nitro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412426.png)








